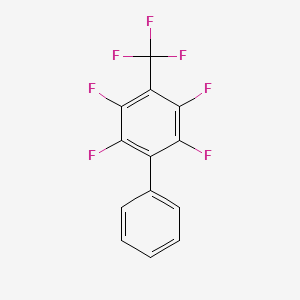
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)-1,1’-biphenyl is an organofluorine compound characterized by the presence of multiple fluorine atoms and a trifluoromethyl group attached to a biphenyl structure. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)-1,1’-biphenyl can be synthesized through several methods. One common approach involves the reaction of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzyl bromide with appropriate reagents under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)-1,1’-biphenyl often involves large-scale chemical reactors and advanced purification techniques. The use of continuous flow reactors and automated systems helps optimize the production process, ensuring consistent quality and efficiency.
化学反応の分析
Types of Reactions
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the fluorine atoms or the trifluoromethyl group are replaced by other functional groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different derivatives with altered chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome and product yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted biphenyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
科学的研究の応用
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)-1,1’-biphenyl has a wide range of scientific research applications, including:
作用機序
The mechanism by which 2,3,5,6-tetrafluoro-4-(trifluoromethyl)-1,1’-biphenyl exerts its effects involves interactions with specific molecular targets and pathways. The presence of multiple fluorine atoms and a trifluoromethyl group enhances its reactivity and stability, allowing it to participate in various chemical and biological processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline
Uniqueness
Compared to similar compounds, 2,3,5,6-tetrafluoro-4-(trifluoromethyl)-1,1’-biphenyl stands out due to its biphenyl structure, which provides additional stability and versatility in chemical reactions. The presence of multiple fluorine atoms and a trifluoromethyl group further enhances its unique properties, making it valuable in various scientific and industrial applications .
特性
CAS番号 |
53700-73-5 |
|---|---|
分子式 |
C13H5F7 |
分子量 |
294.17 g/mol |
IUPAC名 |
1,2,4,5-tetrafluoro-3-phenyl-6-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H5F7/c14-9-7(6-4-2-1-3-5-6)10(15)12(17)8(11(9)16)13(18,19)20/h1-5H |
InChIキー |
SHZZKNAIBGAAAF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


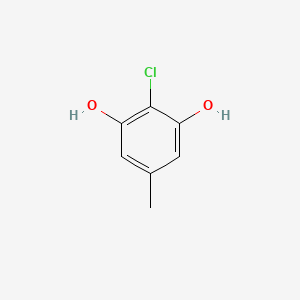
![N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-phenylalanine](/img/structure/B14638375.png)




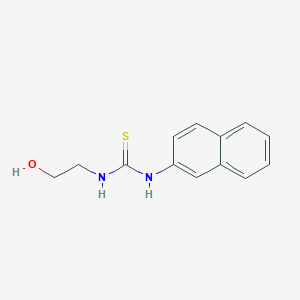
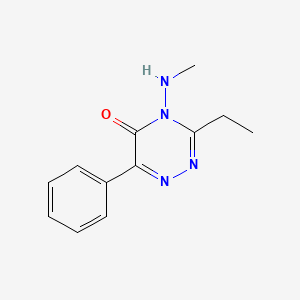
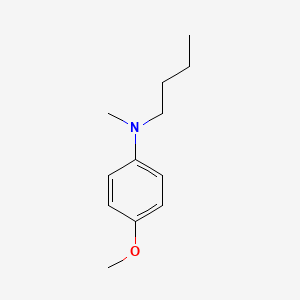
![5H-Indolo[2,3-b]quinoxaline, 1,4-dibutoxy-](/img/structure/B14638409.png)
![Methyl 12-[(methanesulfonyl)oxy]octadecanoate](/img/structure/B14638415.png)
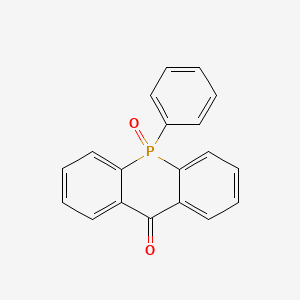
![[4-(Dimethylamino)phenyl]phosphonothioic dichloride](/img/structure/B14638441.png)
![Acetamide, N-[3-(hexyloxy)phenyl]-](/img/structure/B14638443.png)
